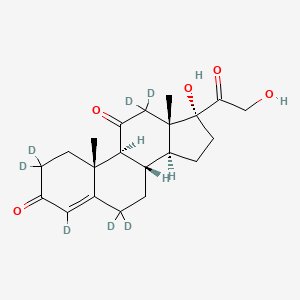
Cortisone-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone-D7 is a deuterium-labeled form of cortisone, a glucocorticoid hormone. It is an oxidized metabolite of cortisol, which is a crucial hormone involved in the regulation of various physiological processes, including immune response and inflammation . This compound is primarily used in scientific research as a stable isotope-labeled compound to study the metabolism and pharmacokinetics of cortisone and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cortisone-D7 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Cortisone-D7 undergoes various chemical reactions, including:
Oxidation: Conversion of cortisone to its oxidized forms, such as 20α-dihydrocortisone and 20β-dihydrocortisone.
Reduction: Reduction of cortisone to cortisol.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas.
Major Products:
Oxidation: 20α-dihydrocortisone, 20β-dihydrocortisone.
Reduction: Cortisol.
Substitution: Cortisone with varying degrees of deuterium incorporation.
Scientific Research Applications
Cortisone-D7 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of cortisone metabolism.
Biology: Employed in studies investigating the role of glucocorticoids in cellular processes and immune response.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of cortisone and related drugs.
Industry: Applied in the development of new glucocorticoid-based therapies and in quality control processes to ensure the isotopic purity of pharmaceutical products.
Mechanism of Action
Cortisone-D7 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of target genes involved in inflammatory and immune responses . The primary molecular targets include genes encoding anti-inflammatory proteins and enzymes that modulate the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Cortisol: The active form of cortisone, involved in stress response and immune regulation.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness of Cortisone-D7: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling distinguishes it from other glucocorticoids and makes it an invaluable tool in research applications.
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2 |
InChI Key |
MFYSYFVPBJMHGN-IREIJJQWSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@H]3[C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)
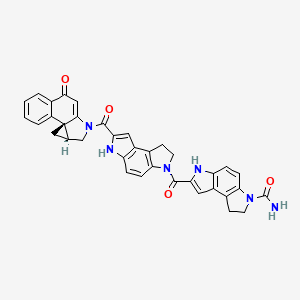

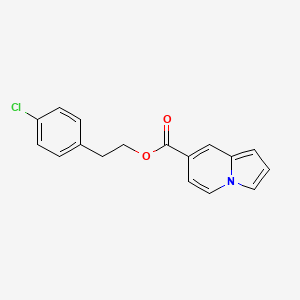
![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)
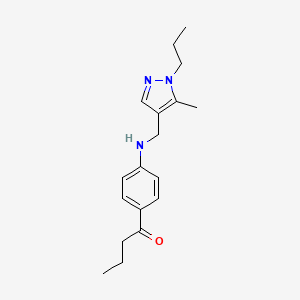
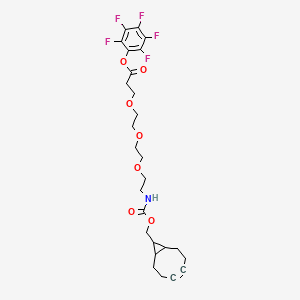
![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)
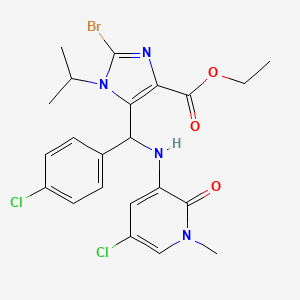


![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
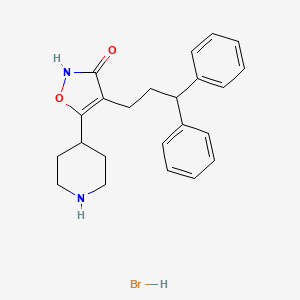
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
